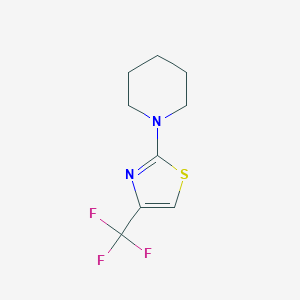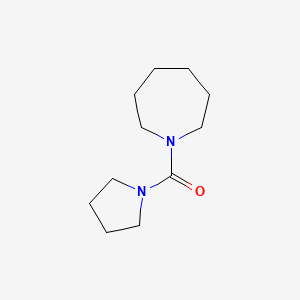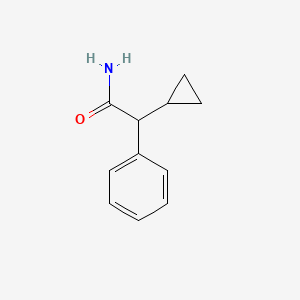![molecular formula C15H18N2O3 B7590655 (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid, also known as tryptophan methyl ester, is a derivative of the essential amino acid tryptophan. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid is not well understood. However, it is believed to act as a substrate for various enzymes, particularly those involved in protein synthesis.
Biochemical and Physiological Effects:
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the rate of protein synthesis in certain cell types. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid in lab experiments is its potential role in protein synthesis. It can also be used as a precursor for the synthesis of various indole derivatives. However, one limitation is that its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for the study of (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid. One area of research could be to further investigate its role in protein synthesis and its potential as a substrate for various enzymes. Another area of research could be to explore its potential as an antioxidant and its ability to protect against oxidative stress. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential therapeutic applications.
Métodos De Síntesis
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid can be synthesized through a multi-step process involving the protection and deprotection of various functional groups. The synthesis typically begins with the protection of the carboxylic acid group of (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid using a suitable protecting group. The amino group is then protected using a suitable reagent. The protected (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid is then reacted with methyl chloroformate to form the methyl ester. The protecting groups are then removed to yield (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid.
Aplicaciones Científicas De Investigación
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid has been used in various scientific research studies, particularly in the fields of biochemistry and physiology. It has been studied for its potential role in protein synthesis and as a substrate for various enzymes. It has also been used as a precursor for the synthesis of various indole derivatives.
Propiedades
IUPAC Name |
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGJHGXTSUPPG-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)
![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)

![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)

![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)
![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)
![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)

![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)

